Elevated Lipophilicity (XLogP3 = 5.0) Relative to the Unsubstituted Analog Confers Potential for Enhanced Membrane Permeability
The target compound exhibits a computed XLogP3 value of 5.0 [1]. For the unsubstituted analog N-(1,3‑benzothiazol‑2‑yl)-5‑nitrothiophene‑2‑carboxamide (CAS 722471‑77‑4), fragment‑based estimates place XLogP3 at approximately 3.5 [2]. This Δ ≈ +1.5 log unit increase arises from the 4,5‑dichloro substitution and moves the compound into a range associated with improved passive membrane diffusion [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | Unsubstituted analog (CAS 722471‑77‑4): estimated XLogP3 ≈ 3.5 |
| Quantified Difference | Δ ≈ +1.5 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021 release); comparator estimated by fragment‑based method |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical determinant of intracellular target engagement in antimicrobial and anticancer drug discovery.
- [1] PubChem CID 2159255, 'N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide', U.S. National Library of Medicine, 2026. View Source
- [2] ChemSpace, 'N-(1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722471‑77‑4)', 2026. View Source
- [3] Lipinski C.A., Lombardo F., Dominy B.W., Feeney P.J., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Adv. Drug Deliv. Rev., 1997, 23(1‑3), 3–25. View Source
